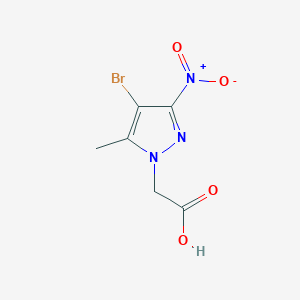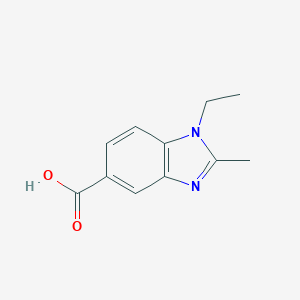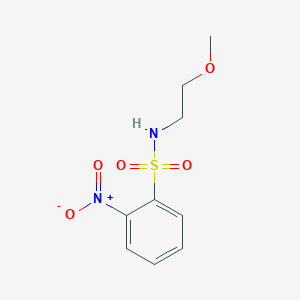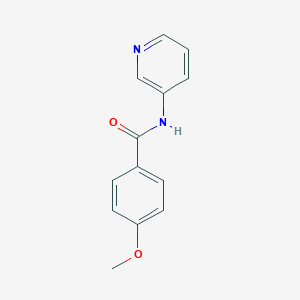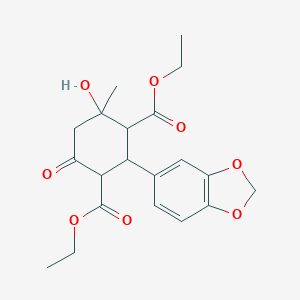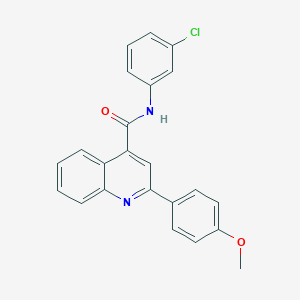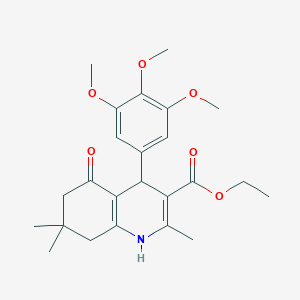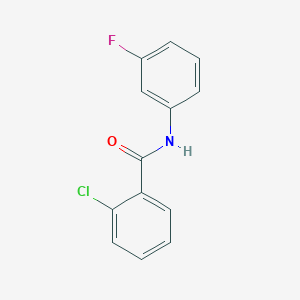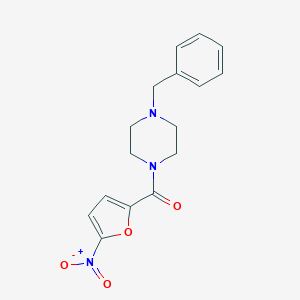
(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone” is a synthetic molecule with a unique chemical structure. It is a derivative of piperazine and is used in a variety of scientific research applications. This molecule has been studied extensively in recent years due to its potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a benzylpiperazin-1-yl group and a nitrofuran-2-yl group linked by a methanone moiety. The empirical formula is C18H17N3O4 and the molecular weight is 339.35 .Applications De Recherche Scientifique
Antimicrobial and Antiviral Potential
A study explored the synthesis of benzimidazole derivatives, including compounds related to “(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone,” and evaluated their antimicrobial and antiviral activities. These compounds showed selective activity against certain fungi and viruses, indicating their potential as antifungal agents and in treating viral infections (Sharma et al., 2009).
Central Nervous System Receptor Affinity
Another study described the synthesis of benzylpiperazine derivatives and their transformation into ligands for central nervous system (CNS) receptors. This research suggests the potential application of these compounds in designing drugs targeting σ1-receptors, which could be beneficial for treating various CNS disorders (Beduerftig et al., 2001).
Antioxidant Properties
Research on benzofuran derivatives, including structures similar to “this compound,” has shown antimicrobial and antioxidant properties. These findings support the potential use of these compounds in developing antimicrobial and antioxidant agents (Rashmi et al., 2014).
Development of Enzyme Inhibitors
A series of benzotriazol-1-yl carboxamide scaffold-based compounds, including benzylpiperazine derivatives, were synthesized and tested as inhibitors for endocannabinoid hydrolases FAAH and MAGL. This research demonstrates the therapeutic potential of these compounds in developing treatments for disorders related to the endocannabinoid system (Morera et al., 2012).
Synthesis and Biological Activity of Triazole Analogues
Triazole analogues of piperazine, resembling “this compound,” were synthesized and shown to have significant antibacterial activity. This research highlights the potential of these compounds in the development of new antibacterial drugs (Nagaraj et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(14-6-7-15(23-14)19(21)22)18-10-8-17(9-11-18)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQLRFJWYFRPHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352417 |
Source


|
| Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
69147-13-3 |
Source


|
| Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

